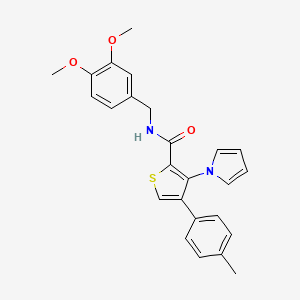

N-(3,4-dimethoxybenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

The compound N-(3,4-dimethoxybenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative with a complex substitution pattern. Its structure includes:

- A 4-methylphenyl substituent at the thiophene ring’s 4-position, enhancing steric bulk and hydrophobicity.

- A 1H-pyrrol-1-yl group at the thiophene’s 3-position, which may participate in hydrogen bonding or aromatic stacking.

This compound belongs to a class of molecules often explored for pharmaceutical applications due to their modular synthesis and tunable properties.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-17-6-9-19(10-7-17)20-16-31-24(23(20)27-12-4-5-13-27)25(28)26-15-18-8-11-21(29-2)22(14-18)30-3/h4-14,16H,15H2,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQRRMIZPNSJAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

Introduction of the Pyrrole Moiety: The pyrrole ring is introduced via a condensation reaction between an amine and a 1,4-dicarbonyl compound.

Attachment of the Benzyl and Methylphenyl Groups: These groups are attached through Friedel-Crafts alkylation reactions.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Thiophene-4 Position

Compound A : N-(3,4-Dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Key Difference : Replaces the 4-methylphenyl group with a 3-fluorophenyl substituent.

- Solubility: Fluorine’s electronegativity may reduce lipophilicity (predicted LogP ~3.5 vs. ~4.2 for the target compound). Synthetic Route: Likely synthesized via similar Suzuki-Miyaura cross-coupling or amidation protocols .

Compound B : Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

- Key Difference: Features a chromenone-pyrazolopyrimidine-thiophene hybrid structure with a methyl ester at thiophene-2.

- Physicochemical Properties: Higher molecular weight (560.2 g/mol vs. ~435 g/mol for the target compound) and melting point (227–230°C) indicate increased crystallinity .

Data Table: Structural and Physicochemical Comparison

Biological Activity

N-(3,4-dimethoxybenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Dimethoxybenzyl moiety : Contributes to its lipophilicity and potential interactions with biological membranes.

- Pyrrole ring : Known for its role in various biological activities, including anti-inflammatory and anticancer properties.

- Thiophene ring : Often associated with pharmacological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anticancer and anti-inflammatory effects.

1. Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

- Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including those expressing FLT3 mutations, which are often resistant to conventional therapies. For instance, it showed IC50 values in the low micromolar range against MV4-11 and HL-60 cells, indicating potent activity against acute myeloid leukemia (AML) models .

The mechanism by which this compound exerts its effects appears to involve the following pathways:

- FLT3 Kinase Inhibition : The compound has been reported to inhibit FLT3 kinase activity, leading to reduced signaling through pathways such as STAT5 and ERK. This inhibition results in apoptosis in cancer cells expressing mutant FLT3 .

- Cell Cycle Arrest : this compound induces G0/G1 phase arrest in cancer cells, highlighting its potential as a therapeutic agent targeting cell cycle machinery .

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers investigated the effects of this compound on AML cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound's ability to target FLT3 mutations makes it a promising candidate for further development as an AML treatment .

Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of similar compounds derived from pyrrole structures. While direct studies on this compound were limited, related compounds demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases .

Data Table: Biological Activity Summary

| Activity Type | Target Cells | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MV4-11 | <10 | FLT3 kinase inhibition, apoptosis induction |

| HL-60 | <10 | Cell cycle arrest (G0/G1 phase) | |

| Anti-inflammatory | Various cell lines | Not specified | Inhibition of pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.